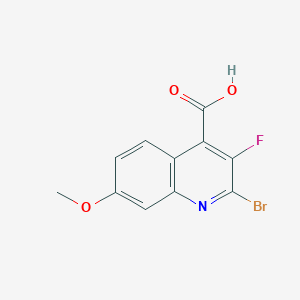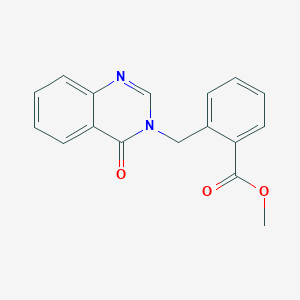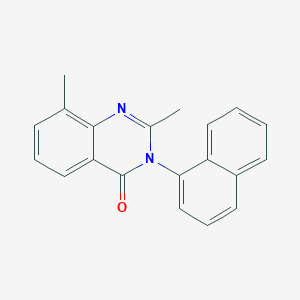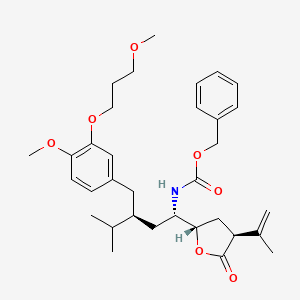![molecular formula C12H10ClN5O2 B11834542 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions to form the pyrazole ring. This intermediate is then subjected to further cyclization with suitable reagents to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chloro-4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
Compared to similar compounds, 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
Propiedades
Fórmula molecular |
C12H10ClN5O2 |
|---|---|
Peso molecular |
291.69 g/mol |
Nombre IUPAC |
5-amino-1-(3-chloro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O2/c1-20-10-3-2-7(4-9(10)13)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
Clave InChI |
IAXGAFHYLVAAQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)


![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)
![methyl (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate](/img/structure/B11834502.png)




